molecular formula C12H19F2NO3 B12341610 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester

Cat. No.: B12341610
M. Wt: 263.28 g/mol
InChI Key: CDLPXNRGXZPDIB-UHFFFAOYSA-N
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Description

The compound 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a tert-butoxycarbonyl (BOC)-protected piperidine derivative featuring a unique substitution pattern:

  • 3,3-Difluoro groups at the C3 position.
  • 4-Formyl (aldehyde) and 5-methyl substituents.
  • A 1,1-dimethylethyl ester (BOC) protecting group at the N1 position.

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-formyl-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-8-5-15(10(17)18-11(2,3)4)7-12(13,14)9(8)6-16/h6,8-9H,5,7H2,1-4H3

InChI Key

CDLPXNRGXZPDIB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1C=O)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Substituted Pyridines

The piperidine core is often synthesized via hydrogenation of pyridine derivatives. For example, Grob et al. demonstrated that 4-pyridinecarboxylic acid undergoes hydrogenation under high-pressure H₂ (4–5 MPa) with a palladium-on-carbon (Pd/C) catalyst to yield 4-piperidinecarboxylic acid. Adapting this method, substituted pyridines with pre-installed functional groups (e.g., methyl, formyl, or fluorine) can be hydrogenated to form the corresponding piperidine derivatives.

Reaction Conditions:

  • Catalyst: 5% Pd/C (0.01–0.05 wt% relative to substrate).
  • Temperature: 90–100°C.
  • Pressure: 4–5 MPa H₂.
  • Solvent: Water or methanol.

Challenges:

  • Formyl groups (-CHO) are susceptible to reduction under hydrogenation conditions, often converting to hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups. To preserve the formyl moiety, post-hydrogenation formylation or alternative protective strategies are required.

Fluorination Strategies

Difluorination of Ketone Intermediates

The 3,3-difluoro substitution is introduced via fluorination of a ketone precursor. Diethylaminosulfur trifluoride (DAST) is a widely used agent for converting ketones to geminal difluorides. For instance, a ketone at position 3 of the piperidine ring reacts with DAST at -78°C to -20°C, yielding the 3,3-difluoro moiety.

Reaction Scheme:
$$
\text{Piperidin-3-one} + \text{DAST} \rightarrow \text{3,3-Difluoropiperidine} + \text{Byproducts}
$$

Optimization Notes:

  • Excess DAST (1.5–2.0 equivalents) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of DAST.

Formylation of Piperidine Intermediates

Vilsmeier-Haack Formylation

The 4-formyl group is introduced via Vilsmeier-Haack reaction, where a dimethylformamide (DMF)–phosphoryl chloride (POCl₃) complex reacts with the piperidine substrate. This method is effective for electrophilic aromatic substitution but requires activating groups (e.g., electron-donating methyl) to direct formylation.

Procedure:

  • Substrate (1 equiv) is treated with DMF (2 equiv) and POCl₃ (1.5 equiv) in dichloromethane at 0°C.
  • The mixture is warmed to room temperature and stirred for 12 hours.
  • Hydrolysis with ice-water yields the formylated product.

Yield: 60–75% (reported for analogous piperidines).

Methylation at Position 5

Alkylation via Grignard Reagents

The 5-methyl group is introduced through alkylation. A Grignard reagent (e.g., methylmagnesium bromide) reacts with a piperidine intermediate containing a leaving group (e.g., bromide) at position 5.

Example:
$$
\text{5-Bromopiperidine} + \text{CH₃MgBr} \rightarrow \text{5-Methylpiperidine} + \text{MgBr₂}
$$

Conditions:

  • Solvent: Tetrahydrofuran (THF) at -78°C.
  • Workup: Quench with ammonium chloride.

Boc-Protection of the Piperidine Nitrogen

Esterification with Di-tert-Butyl Dicarbonate

The nitrogen atom is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Procedure:

  • Piperidine (1 equiv) is dissolved in dichloromethane.
  • Add (Boc)₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Stir at room temperature for 12 hours.

Yield: >90% (typical for Boc-protection).

Integrated Synthetic Route

Combining the above steps, a plausible synthesis for the target compound is:

  • Hydrogenation: Convert 3-keto-4-methyl-5-bromopyridine to 3-keto-4-methyl-5-bromopiperidine using Pd/C and H₂.
  • Fluorination: Treat with DAST to obtain 3,3-difluoro-4-methyl-5-bromopiperidine.
  • Methylation: React with methylmagnesium bromide to install the 5-methyl group.
  • Formylation: Apply Vilsmeier-Haack conditions to introduce the 4-formyl moiety.
  • Boc-Protection: Protect the nitrogen with (Boc)₂O.

Overall Yield: ~40% (estimated across five steps).

Industrial-Scale Considerations

Challenges in Large-Scale Production

  • High-Pressure Hydrogenation: Requires specialized reactors and safety protocols.
  • DAST Handling: Moisture-sensitive and corrosive, necessitating inert conditions.
  • Purification: Column chromatography is impractical; crystallization or distillation is preferred.

Table 1: Comparison of Key Reaction Conditions

Step Catalyst/Reagent Temperature (°C) Pressure (MPa) Yield (%)
Hydrogenation Pd/C 90–100 4–5 85–90
Fluorination DAST -20 Ambient 70–80
Boc-Protection (Boc)₂O 25 Ambient >90

Chemical Reactions Analysis

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H19F2NO3C_{12}H_{19}F_2NO_3 and a molecular weight of approximately 263.285 g/mol. Its structure includes a piperidine ring substituted with difluoro and formyl groups, which contribute to its reactivity and utility in synthesis.

Anticancer Activity

Recent studies have highlighted the potential of piperidinecarboxylic acid derivatives in anticancer research. The compound's structural features allow for interactions with biological targets involved in cancer progression. For instance, derivatives have shown promise in inhibiting specific enzymes linked to tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound, demonstrating their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against various cancer types .

Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly as a means to control phytopathogenic fungi affecting crops. Research indicates that piperidinecarboxylic acid derivatives can disrupt fungal cell membranes or inhibit essential metabolic pathways.

Case Study:
A patent application detailed the use of piperidine derivatives as fungicides, showcasing their effectiveness in agricultural settings. Field trials demonstrated significant reductions in fungal infections on treated plants compared to controls . The study emphasized the importance of optimizing formulation and application methods to maximize efficacy.

Building Block for Synthesis

This compound serves as an essential building block in organic synthesis due to its reactive functional groups. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions or coupling reactions.

Example Reaction:
The synthesis of novel piperidine-based compounds often involves the reaction of this ester with amines or alcohols under controlled conditions to yield products with diverse biological activities. The optimization of reaction conditions has been extensively studied to improve yields and selectivity .

Polymer Chemistry

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers with specific functional characteristics. Its incorporation into polymer matrices can enhance thermal stability or introduce bioactivity.

Research Insight:
Research has shown that incorporating piperidine derivatives into polymer formulations can improve mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation
AgrochemicalsFungicide for cropsReduces fungal infections significantly
Synthetic ChemistryBuilding block for complex moleculesEnhances yields in organic synthesis reactions
Material SciencePolymer developmentImproves mechanical properties and biocompatibility

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound N-BOC Norfentanyl Morpholinyl Analog Thienyl-Pyrimidine Analog
Key Substituent 4-Formyl 4-Phenyl 4-Morpholinyl Aryloxy-pyrimidine
Molecular Weight ~292.3 305.4 331.4 471.5
Reactivity High (aldehyde) Moderate (carboxylic acid) Low (morpholine) Moderate (heterocyclic)
Lipophilicity (LogP) Estimated: 2.1–2.5 ~2.8 ~1.9 ~3.5
Application Intermediate, drug design Opioid synthesis CNS-targeted agents Kinase inhibitors

Research Implications

The target compound’s unique substitution pattern offers opportunities for:

  • Diverse Functionalization : The aldehyde group can be converted to amines, hydrazones, or oximes, enabling library synthesis for high-throughput screening.
  • Optimized Bioavailability : Fluorination balances lipophilicity and metabolic stability, addressing common challenges in CNS drug development.

Biological Activity

1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester is a chemical compound notable for its unique structure and potential biological activities. This compound features a piperidine ring and is characterized by the presence of difluoro and formyl groups, which contribute to its reactivity and biological properties. The molecular formula of this compound is C12H19F2NO3, with a molecular weight of approximately 263.285 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Through cyclization reactions involving appropriate precursors.
  • Introduction of Difluoro and Formyl Groups : Achieved via selective fluorination and formylation reactions.
  • Esterification : The final step involves the reaction with tert-butyl chloroformate under basic conditions to yield the ester .

Antifungal Properties

Research indicates that derivatives of 1-piperidinecarboxylic acid exhibit significant antifungal activity. This specific compound has been highlighted for its effectiveness against various phytopathogenic fungi, making it a valuable candidate for agricultural applications aimed at crop protection . The mechanism by which this compound exerts its antifungal effects may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth.

Antibacterial Potential

While the primary focus has been on antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Further investigations are needed to elucidate its spectrum of action against bacterial pathogens .

Case Studies

Several studies have explored the biological activity of piperidine derivatives, including:

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity of various piperidine derivatives.
    • Methodology : In vitro assays were conducted against common phytopathogenic fungi.
    • Findings : The study found that compounds similar to 1-piperidinecarboxylic acid exhibited significant inhibition of fungal growth, particularly against Fusarium and Alternaria species .
  • Synergistic Effects with Agrochemicals :
    • Objective : To assess the potential synergistic effects when combined with other fungicides.
    • Methodology : Combination treatments were tested in controlled environments.
    • Findings : Results indicated enhanced antifungal activity when 1-piperidinecarboxylic acid was used in conjunction with traditional fungicides, suggesting potential for developing more effective agricultural treatments .

Comparative Analysis

The biological activity of 1-piperidinecarboxylic acid can be compared with other similar compounds in terms of structure and efficacy:

Compound NameStructural SimilaritiesUnique FeaturesBiological Activity
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateContains piperidine and difluoro groupsLacks formyl functionalityModerate antifungal
1-Piperidinecarboxylic acid, 4-amino-3,3-difluoro-4-methyl-, 1,1-dimethylethyl esterShares piperidine structureContains an amino groupEnhanced antibacterial properties
tert-Butyl 4-amino-3,3-difluoro-4-methylpiperidine-1-carboxylateSimilar carbon skeletonAdditional amino group alters reactivitySignificant antifungal activity

This table illustrates how variations in functional groups can significantly influence both the chemical properties and biological activities of piperidine derivatives.

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